molecular formula C21H18N2O B393860 3-Benzyl-2-phenyl-1,2-dihydroquinazolin-4-one CAS No. 16285-33-9

3-Benzyl-2-phenyl-1,2-dihydroquinazolin-4-one

Cat. No.: B393860
CAS No.: 16285-33-9
M. Wt: 314.4g/mol
InChI Key: ICEBPVYZLBWHKE-UHFFFAOYSA-N
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Description

3-Benzyl-2-phenyl-1,2-dihydroquinazolin-4-one is a nitrogen-containing heterocyclic compound. It belongs to the class of quinazolinone derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a quinazolinone core with benzyl and phenyl substituents, making it a unique and valuable molecule for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-2-phenyl-1,2-dihydroquinazolin-4-one typically involves the condensation of anthranilamide with benzaldehyde or its derivatives. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, under reflux conditions in ethanol. The process involves the formation of an imine intermediate, followed by cyclization to yield the desired quinazolinone derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of heterogeneous catalysts, such as cross-linked poly(4-vinylpyridine) supported BF3, can enhance the efficiency and yield of the reaction. These catalysts are reusable and can be easily removed from the reaction mixture by simple filtration .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-2-phenyl-1,2-dihydroquinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvents, to achieve the desired products .

Major Products

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

3-Benzyl-2-phenyl-1,2-dihydroquinazolin-4-one has a wide range of scientific research applications, including:

    Chemistry: It serves as a valuable intermediate in the synthesis of other heterocyclic compounds and pharmaceuticals.

    Biology: The compound exhibits significant biological activities, such as antibacterial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential use in developing new drugs for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 3-Benzyl-2-phenyl-1,2-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyl-2-phenyl-1,2-dihydroquinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its benzyl and phenyl substituents enhance its potential as a versatile molecule for various applications in medicinal chemistry and industrial processes .

Properties

CAS No.

16285-33-9

Molecular Formula

C21H18N2O

Molecular Weight

314.4g/mol

IUPAC Name

3-benzyl-2-phenyl-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C21H18N2O/c24-21-18-13-7-8-14-19(18)22-20(17-11-5-2-6-12-17)23(21)15-16-9-3-1-4-10-16/h1-14,20,22H,15H2

InChI Key

ICEBPVYZLBWHKE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C(NC3=CC=CC=C3C2=O)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)CN2C(NC3=CC=CC=C3C2=O)C4=CC=CC=C4

solubility

7.9 [ug/mL]

Origin of Product

United States

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